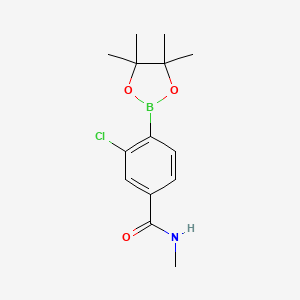

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC18178449

Molecular Formula: C14H19BClNO3

Molecular Weight: 295.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BClNO3 |

|---|---|

| Molecular Weight | 295.57 g/mol |

| IUPAC Name | 3-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18) |

| Standard InChI Key | SHEJUMLHFARHDG-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl |

Introduction

Structural Characteristics and Molecular Properties

3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₁₄H₁₉BClNO₃) is a benzamide derivative featuring a chloro substituent at the 3-position, a methylamide group at the N-position, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position of the aromatic ring . The compound’s structural uniqueness arises from the synergistic interplay of its functional groups, which confer distinct reactivity and potential biological activity.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₉BClNO₃ |

| Molecular Weight | 295.57 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl |

| InChIKey | SHEJUMLHFARHDG-UHFFFAOYSA-N |

| Predicted CCS (Ų) for [M+H]+ | 162.7 |

| Hazard Statements (GHS) | H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

The boronate ester group enhances its utility in cross-coupling reactions, while the chloro and methylamide groups influence electronic and steric properties .

Synthesis and Preparation

The synthesis of this compound typically involves palladium-catalyzed borylation of halogenated benzamide precursors. A representative method from the literature involves:

-

Substrate Preparation: 3-Chloro-N-methyl-4-bromobenzamide is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., PCy₃) under inert conditions .

-

Reaction Conditions: The reaction proceeds in 1,4-dioxane at 100°C for 24 hours, followed by aqueous workup and purification via column chromatography .

Table 2: Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Catalyst System | Pd₂(dba)₃, PCy₃ |

| Base | KOAc |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Yield | ~80% (optimized conditions) |

This method aligns with strategies for analogous boronate esters, where steric and electronic factors are optimized to prevent undesired side reactions .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its boronate ester group, which participates in Suzuki-Miyaura cross-couplings, and its amide group, which can undergo hydrolysis or reduction.

Suzuki-Miyaura Cross-Coupling

The pinacol boronate moiety enables palladium-catalyzed couplings with aryl halides, forming biaryl structures. For example:

This reactivity is critical in medicinal chemistry for constructing complex scaffolds .

Amide Hydrolysis and Reduction

-

Hydrolysis: Under acidic or basic conditions, the amide group converts to a carboxylic acid.

-

Reduction: Lithium aluminum hydride reduces the amide to a methylamine.

Table 3: Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives |

| Amide Hydrolysis | 6M HCl, reflux | 3-Chloro-4-boronobenzamide |

| Boronate Oxidation | H₂O₂, NaOH | Boronic acid derivative |

Applications in Organic Synthesis and Medicinal Chemistry

Organic Synthesis

The compound serves as a versatile building block:

-

Cross-Coupling Reactions: Enables synthesis of biaryl motifs for ligands, polymers, and pharmaceuticals .

-

Protecting Group Strategy: The boronate ester acts as a temporary protecting group for boron-containing intermediates .

Comparative Analysis with Structural Analogs

Table 4: Comparison with Related Boronate Esters

The chloro substituent in 3-chloro-N-methyl-4-(pinacolato)benzamide improves electrophilic reactivity compared to non-halogenated analogs, making it superior for aryl-aryl bond formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume